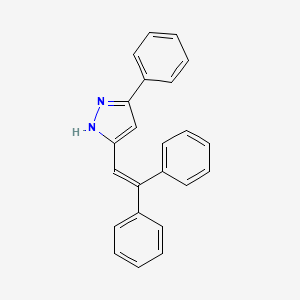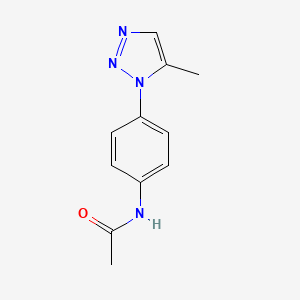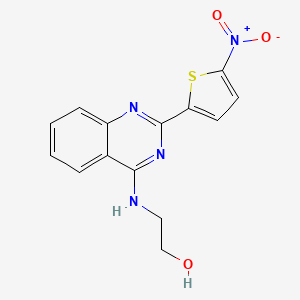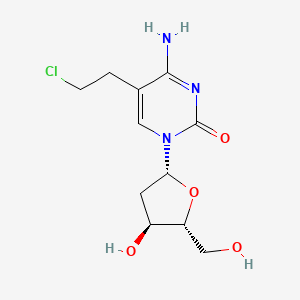
5-(2-Chloroethyl)-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroethyl)-2’-deoxycytidine is a synthetic nucleoside analogue that has garnered attention for its potential applications in antiviral and anticancer therapies. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of DNA. The modification at the 5-position with a 2-chloroethyl group imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 5-(2-Chloroethyl)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(2-Chloroethyl)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. .
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
5-(2-Chloroethyl)-2’-deoxycytidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(2-Chloroethyl)-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chloroethyl group can form covalent bonds with adjacent nucleotides, leading to DNA cross-linking and strand breaks. This disrupts the normal replication process and induces cell death, particularly in rapidly dividing cells such as cancer cells .
類似化合物との比較
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: Another nucleoside analogue with similar antiviral properties.
2-Chloroethylamine: A simpler compound that serves as a precursor in the synthesis of various chloroethyl derivatives.
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: Compounds with similar chemical reactivity but different biological activities.
Uniqueness
5-(2-Chloroethyl)-2’-deoxycytidine is unique due to its specific modification at the 5-position, which imparts distinct chemical and biological properties. Its ability to selectively target DNA replication in virus-infected or cancerous cells makes it a valuable compound in therapeutic research .
特性
CAS番号 |
90301-75-0 |
|---|---|
分子式 |
C11H16ClN3O4 |
分子量 |
289.71 g/mol |
IUPAC名 |
4-amino-5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1-3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |
InChIキー |
KQDWMXVMXQCPIZ-DJLDLDEBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CCCl)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CCCl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



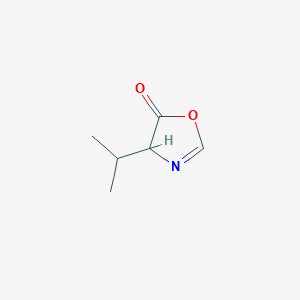

![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
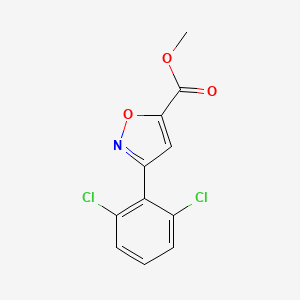
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
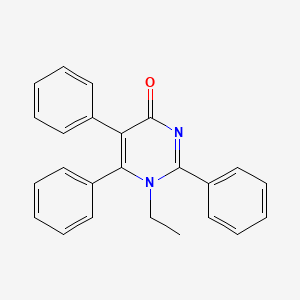
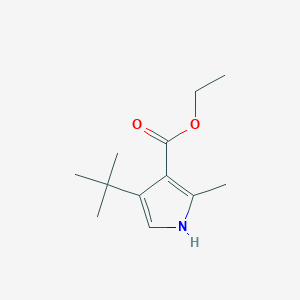
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
